molecular formula C18H14ClNO2 B181517 Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 7147-98-0

Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No. B181517
CAS RN: 7147-98-0
M. Wt: 311.8 g/mol
InChI Key: ILCANUXPTILMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinoline derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning. In Parkinson's disease, it has been shown to activate the dopamine D2 receptor, a receptor that is involved in the regulation of movement and behavior.
Biochemical and Physiological Effects
Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate has been shown to have various biochemical and physiological effects in the body. In cancer cells, it has been shown to induce apoptosis, a process of programmed cell death that is essential for the elimination of abnormal or damaged cells. In Alzheimer's disease, it has been shown to improve cognitive function and memory by increasing the levels of acetylcholine in the brain. In Parkinson's disease, it has been shown to improve motor function and reduce the symptoms of the disease by activating the dopamine D2 receptor.

Advantages and Limitations for Lab Experiments

Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate has several advantages and limitations for lab experiments. One of the advantages is its high selectivity and potency against various enzymes and receptors, which makes it a promising drug candidate for the treatment of various diseases. Another advantage is its fluorescent properties, which make it a useful tool for the detection of metal ions and the separation of enantiomers. However, one of the limitations is its low solubility in water, which makes it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and safety precautions in lab experiments.

Future Directions

There are several future directions for the research and development of Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential applications in other fields, such as environmental science and agriculture. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential side effects and toxicity. Finally, the development of new derivatives and analogs of Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate may lead to the discovery of more potent and selective compounds with improved properties for various applications.

Synthesis Methods

Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate can be synthesized through various methods, including the Pfitzinger reaction, Friedländer reaction, and Skraup synthesis. The Pfitzinger reaction involves the condensation of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification. The Friedländer reaction involves the condensation of 4-chloroaniline with a ketone, such as acetone, in the presence of an acid catalyst, followed by cyclization and esterification. The Skraup synthesis involves the condensation of aniline with a ketone and a strong acid catalyst, followed by cyclization and esterification.

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, it has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In analytical chemistry, it has been used as a fluorescent probe for the detection of metal ions and as a chiral selector for the separation of enantiomers.

properties

IUPAC Name

ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-11-17(12-7-9-13(19)10-8-12)20-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCANUXPTILMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282487
Record name ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7147-98-0
Record name NSC26090
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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